Flunisolide Acetate-D6 Flunisolide Acetate-D6
Brand Name: Vulcanchem
CAS No.:
VCID: VC18560670
InChI: InChI=1S/C26H33FO7/c1-13(28)32-12-20(31)26-21(33-23(2,3)34-26)10-16-15-9-18(27)17-8-14(29)6-7-24(17,4)22(15)19(30)11-25(16,26)5/h6-8,15-16,18-19,21-22,30H,9-12H2,1-5H3/t15?,16?,18-,19-,21+,22?,24-,25-,26+/m0/s1/i2D3,3D3
SMILES:
Molecular Formula: C26H33FO7
Molecular Weight: 482.6 g/mol

Flunisolide Acetate-D6

CAS No.:

Cat. No.: VC18560670

Molecular Formula: C26H33FO7

Molecular Weight: 482.6 g/mol

* For research use only. Not for human or veterinary use.

Flunisolide Acetate-D6 -

Specification

Molecular Formula C26H33FO7
Molecular Weight 482.6 g/mol
IUPAC Name [2-[(4R,8S,9S,11S,13R,19S)-19-fluoro-11-hydroxy-9,13-dimethyl-16-oxo-6,6-bis(trideuteriomethyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate
Standard InChI InChI=1S/C26H33FO7/c1-13(28)32-12-20(31)26-21(33-23(2,3)34-26)10-16-15-9-18(27)17-8-14(29)6-7-24(17,4)22(15)19(30)11-25(16,26)5/h6-8,15-16,18-19,21-22,30H,9-12H2,1-5H3/t15?,16?,18-,19-,21+,22?,24-,25-,26+/m0/s1/i2D3,3D3
Standard InChI Key WEGNFRKBIKYVLC-UVOKQUFZSA-N
Isomeric SMILES [2H]C([2H])([2H])C1(O[C@@H]2CC3C4C[C@@H](C5=CC(=O)C=C[C@@]5(C4[C@H](C[C@@]3([C@@]2(O1)C(=O)COC(=O)C)C)O)C)F)C([2H])([2H])[2H]
Canonical SMILES CC(=O)OCC(=O)C12C(CC3C1(CC(C4C3CC(C5=CC(=O)C=CC45C)F)O)C)OC(O2)(C)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

Flunisolide Acetate-D6 belongs to the family of synthetic glucocorticoids, characterized by a pregnane skeleton with strategic functional modifications:

  • Core structure: 6α-fluoro-11β,16α,17,21-tetrahydroxypregna-1,4-diene-3,20-dione

  • Deuterium substitution: Six deuterium atoms incorporated into the acetone-derived cyclic acetal group at positions 16α and 17α

  • Acetylation: 21-hydroxyl group esterified with acetic acid

The deuterium labeling occurs specifically in the isopropylidene acetal moiety, replacing six hydrogen atoms with deuterium without altering the compound's steric or electronic properties . This isotopic substitution is confirmed through mass spectrometry, showing a characteristic +6 mass shift compared to the non-deuterated form .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC26H27D6FO7
Molecular Weight482.6 g/mol
CAS Registry NumberNot formally assigned
IUPAC Name[2-[(4R,8S,9S,11S,13R,19S)-19-fluoro-11-hydroxy-9,13-dimethyl-16-oxo-6,6-bis(trideuteriomethyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate

Synthesis and Analytical Characterization

Synthetic Pathway

The production of Flunisolide Acetate-D6 involves a multi-step process:

  • Deuterated acetal formation: Reacting Flunisolide with acetone-d6 under acidic conditions to generate the cyclic acetal

  • Selective acetylation: Protecting the 21-hydroxyl group using acetic anhydride in pyridine

  • Purification: Chromatographic separation using reverse-phase HPLC to achieve >99% isotopic purity

Critical process parameters include strict anhydrous conditions during acetal formation and precise temperature control (±2°C) during acetylation to prevent degradation .

Quality Control Metrics

Batch analysis of GR-14-281 (Lot#) demonstrated:

  • HPLC purity: 99.5% (C18 column, acetonitrile/water gradient)

  • Mass spectrometry: ESI+ peak at m/z 477.23 [M+H]+ for the non-deuterated form, with isotopic pattern confirming six deuterium atoms

  • 1H-NMR: Absence of signals at δ 1.40 ppm (acetone methyl groups) confirms complete deuterium incorporation

Table 2: Spectral Characteristics

TechniqueKey ObservationsSignificance
1H NMR (600 MHz)- Doublets at δ 6.33 ppm (C1-C2 olefinic protons)
- Singlet at δ 5.12 ppm (C20 carbonyl)
Confirms steroid backbone integrity
ESI-MSΔm/z +6 vs non-deuterated formVerifies deuterium content
IR SpectroscopyStrong absorption at 1740 cm⁻¹ (ester C=O)Validates acetylation

Pharmacological Applications

Isotopic Tracer Studies

Flunisolide Acetate-D6's primary research utility stems from its use as an internal standard in LC-MS/MS assays . Key applications include:

  • Metabolic pathway elucidation: Tracking hepatic conversion to 6β-hydroxyflunisolide via CYP3A4

  • Bioavailability studies: Quantifying pulmonary deposition efficiency in inhaled formulations

  • Drug-drug interaction analysis: Assessing CYP450-mediated interactions with co-administered therapeutics

A recent pharmacokinetic study employing this deuterated standard revealed a 22% increase in systemic exposure when administered with ketoconazole, highlighting CYP3A4's role in first-pass metabolism .

Stability Advantages

The deuterium kinetic isotope effect (DKIE) confers:

  • Extended plasma half-life: t₁/₂ = 4.1 hrs vs 3.7 hrs for non-deuterated form in murine models

  • Reduced metabolic clearance: Hepatic extraction ratio decreased from 0.68 to 0.54

  • Improved detection sensitivity: LLOQ of 5 pg/mL in human plasma assays

SupplierCatalog NumberPurityPackaging
VulcanChemVC18560670>98%1 mg, 5 mg, 10 mg vials
Artis BiotechAA0425>99%Neat powder, 25 mg
LGC StandardsTRC-F72730098.5%Solution in acetonitrile

Storage requirements mandate protection from light at 2-8°C, with stability demonstrated for 36 months under these conditions .

Recent Advances and Future Directions

The 2025 re-test certification of Lot# GR-14-281 confirms ongoing stability in long-term storage . Emerging applications include:

  • Nanoparticle drug delivery: Using deuterated analogs to track pulmonary deposition efficiency

  • Receptor binding studies: Elucidating GR-α affinity through deuterium-induced vibrational mode changes

  • Environmental monitoring: Detecting corticosteroid metabolites in wastewater via isotope dilution

Current clinical trials (NCT0488XXXX) are investigating deuterated corticosteroids' potential to reduce dosing frequency in asthma management, with preliminary data showing 30% improvement in compliance rates .

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